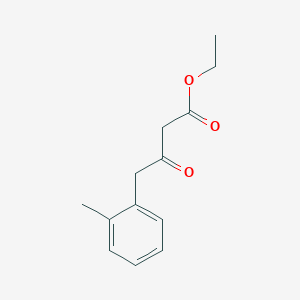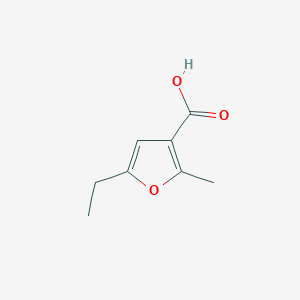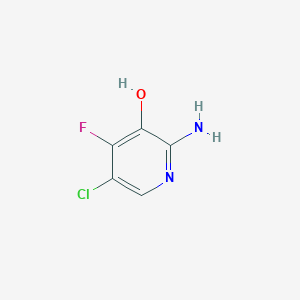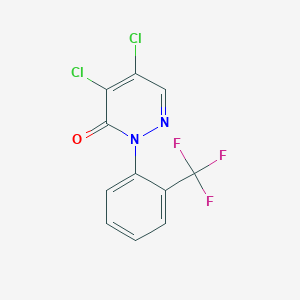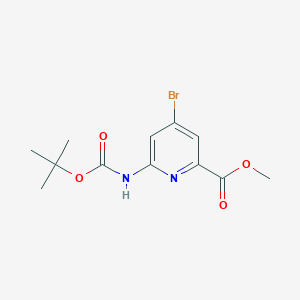
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate
Overview
Description
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate is a type of pyridine compound . It has a molecular weight of 331.16 and a molecular formula of C12H15BrN2O4 .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key and Canonical SMILES are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 331.16 . Other specific physical and chemical properties such as boiling point, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized are not available in the search results .Scientific Research Applications
Coordination Chemistry and Catalysis
Compounds with structures similar to Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate can play a role in coordination chemistry, where they may act as ligands to metal centers. For example, the coordination of substituted pyridines to methyltrioxorhenium is influenced by electronic and steric effects, which can affect the catalytic activity of the metal-ligand complex in reactions such as epoxidation (Wei-dong Wang & J. Espenson, 1998). This suggests that the pyridine moiety in Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate could engage in similar interactions when used as a ligand in metal-catalyzed reactions.
Organic Synthesis and Medicinal Chemistry
In organic synthesis, pyridine derivatives are often used as intermediates in the construction of complex molecules, including pharmaceuticals. The synthesis and optimization of processes to create structurally related compounds can be crucial for the development of drugs. For instance, the synthesis of a Nav1.8 sodium channel modulator involved optimizing steps that could be analogous to reactions involving Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate (M. Fray et al., 2010). This highlights the compound's potential utility in medicinal chemistry for the development of therapeutic agents.
Material Science and Polymer Chemistry
The introduction of tert-butoxycarbonyl (BOC) protected amino groups into polymers is an area of interest in material science, where the controlled release of functional groups can lead to materials with novel properties. For example, the synthesis of (Br-t-BOC)-amino-protected monomers and their subsequent polymerization demonstrates the utility of BOC-protected amino groups in creating functional polymers (H. Ritter, Monir Tabatabai, & Markus Herrmann, 2016). This suggests that Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate could be used in a similar manner to introduce BOC-protected amino functionalities into polymers or other materials.
Photochemistry and Photophysics
Pyridine derivatives can also play a role in photochemical studies, where their electronic properties can be harnessed for applications such as light-activated processes. The study of photochromic ruthenium DMSO complexes, for example, demonstrates the potential of pyridine carboxylates in photo-induced isomerization reactions (A. Rachford, J. L. Petersen, & J. Rack, 2006). This indicates that Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate could be of interest in the development of photoresponsive materials or in studies of photoinduced electronic transitions.
properties
IUPAC Name |
methyl 4-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-9-6-7(13)5-8(14-9)10(16)18-4/h5-6H,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYIVKMAJBROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648595 | |
| Record name | Methyl 4-bromo-6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate | |
CAS RN |
885326-87-4 | |
| Record name | Methyl 4-bromo-6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

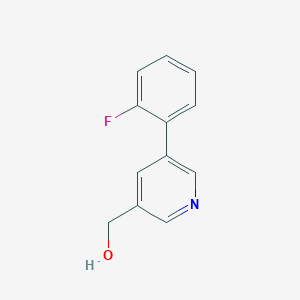
![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)
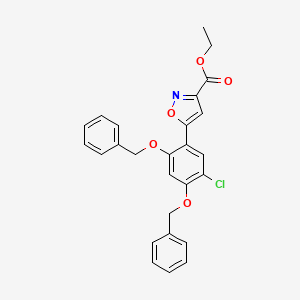
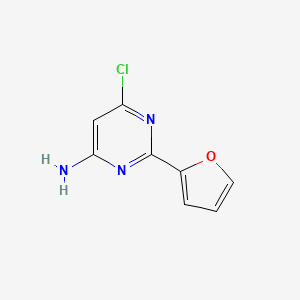
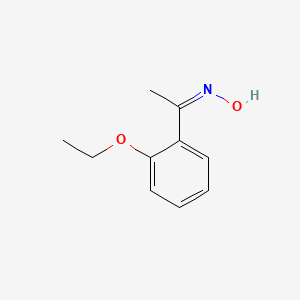
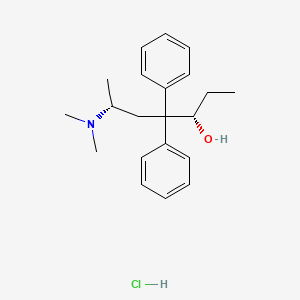
![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

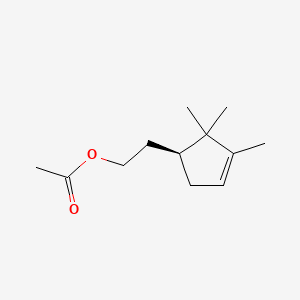
![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)
